molecular formula C19H25ClN6 B11219334 N1-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N3,N3-diethylpropane-1,3-diamine

N1-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N3,N3-diethylpropane-1,3-diamine

Cat. No.: B11219334
M. Wt: 372.9 g/mol
InChI Key: FQYLPJCRLGBYGR-UHFFFAOYSA-N
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Description

1-(5-CHLORO-2-METHYLPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

The synthesis of 1-(5-CHLORO-2-METHYLPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 5-chloro-2-methylphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the diethylaminopropyl group: This can be done through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

1-(5-CHLORO-2-METHYLPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

1-(5-CHLORO-2-METHYLPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Biology: The compound could be used in studies related to enzyme inhibition or receptor binding.

    Materials Science: Its structural properties might make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHYLPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

1-(5-CHLORO-2-METHYLPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other pyrazolopyrimidine derivatives. Similar compounds include:

Properties

Molecular Formula

C19H25ClN6

Molecular Weight

372.9 g/mol

IUPAC Name

N-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-diethylpropane-1,3-diamine

InChI

InChI=1S/C19H25ClN6/c1-4-25(5-2)10-6-9-21-18-16-12-24-26(19(16)23-13-22-18)17-11-15(20)8-7-14(17)3/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,21,22,23)

InChI Key

FQYLPJCRLGBYGR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C

Origin of Product

United States

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